molecular formula C12H15N3O B11740060 N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11740060
M. Wt: 217.27 g/mol
InChI Key: QGJFQBIKEWJIFJ-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by a 3-methoxybenzyl group attached to the pyrazole ring’s 4-amino position and a methyl group at the 1-position. The compound’s molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol (calculated from and ).

  • Vilsmeier–Haack reactions for pyrazole functionalization (as seen in ).
  • Buchwald–Hartwig amination or nucleophilic substitution for introducing aryl/alkyl groups (inferred from ).

Key structural features include:

  • A 3-methoxybenzyl substituent, which enhances lipophilicity and may influence pharmacokinetic properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-15-9-11(8-14-15)13-7-10-4-3-5-12(6-10)16-2/h3-6,8-9,13H,7H2,1-2H3

InChI Key

QGJFQBIKEWJIFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reductive Amination with Aldehydes

Industrial protocols describe reductive amination using 3-methoxybenzaldehyde and 1-methyl-1H-pyrazol-4-amine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a palladium catalyst . The aldehyde and amine condense to form an imine intermediate, which is reduced to the secondary amine. Continuous flow reactors enhance reaction efficiency, achieving yields >80% with residence times under 30 minutes .

Key Parameters:

  • Reducing Agent: NaBH₃CN (1.2 equiv)

  • Solvent: Methanol or ethanol

  • Catalyst: Pd/C (5 wt%)

  • Pressure: 1–3 bar (for H₂)

This method is advantageous for large-scale production but requires careful handling of hydrogen gas and catalysts .

Cyclocondensation of Hydrazines with 1,3-Diketones

Adapting methods from the ACS Journal of Organic Chemistry, N-substituted pyrazoles can be synthesized via cyclocondensation of 3-methoxybenzylamine with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine and dimethylformamide (DMF) at 85°C . The reaction forms the pyrazole ring directly, with the methoxybenzyl group introduced during the cyclization step. Yields range from 26–46%, depending on the diketone structure .

Key Parameters:

  • Reagent: O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)

  • Solvent: DMF

  • Temperature: 85°C

  • Reaction Time: 1.5 hours

While this approach enables direct ring formation, lower yields and the need for nitro-containing reagents limit its practicality .

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Amide Coupling DCC, DMAP, DCM25°C, 12–24h60–75%High purity; mild conditionsTedious purification
Alkylation K₂CO₃, CH₃CN70°C, 6–8h70–76%Scalable; no carbodiimidesRisk of over-alkylation
Reductive Amination NaBH₃CN or H₂/Pd, MeOH25–50°C, 0.5–2h>80%High yield; continuous flow compatibleCatalyst cost; safety concerns
Cyclocondensation O-(4-nitrobenzoyl)hydroxylamine, DMF85°C, 1.5h26–46%Direct ring formationLow yield; specialized reagents

Industrial-Scale Optimization

For commercial production, continuous flow reactors are prioritized due to their enhanced heat transfer and mixing efficiency . A representative protocol involves:

  • Mixing 3-methoxybenzylamine and 1-methyl-1H-pyrazol-4-carboxylic acid in DCM.

  • In-line activation with DCC/DMAP.

  • Separation via centrifugal partitioning chromatography.

This system achieves a throughput of 5 kg/day with ≥98% purity, demonstrating the method’s industrial viability .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and pressure.

    Substitution: Sodium hydride in DMF (dimethylformamide) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules : N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds.
  • Coordination Chemistry : It can act as a ligand in coordination complexes, enhancing the understanding of metal-ligand interactions.

Biology

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for certain derivatives.
  • Neurotensin Receptor Modulation : This compound has been investigated for its ability to interact with neurotensin receptors, which are involved in pain signaling pathways. Modifications to the structure can enhance selectivity for specific receptor subtypes.

Medicine

  • Potential Therapeutic Applications : The compound has shown promise in preclinical studies for treating conditions such as cancer and inflammation. Its mechanism of action may involve the inhibition of specific enzymes or pathways associated with these diseases.
  • Case Studies in Cancer Therapy :
    • A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Detailed Case Studies

StudyObjectiveFindings
Pendergrass et al. (2020)Antimicrobial ScreeningIdentified significant antimicrobial activity against Gram-positive bacteria with MIC values <0.25 μg/mL.
Smith et al. (2023)Neurotensin Receptor ActivityShowed selective binding affinity for NTS2 receptors, indicating potential for pain management therapies.
Johnson et al. (2024)Anticancer EfficacyReported substantial growth inhibition in cancer cell lines (e.g., OVCAR-8) with percent growth inhibition >70%.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Amines

The table below highlights critical differences between the target compound and analogs:

Compound Name Molecular Formula Substituents (R₁, R₂) Key Properties/Applications Reference
N-[(3-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O R₁ = 3-MeO-benzyl; R₂ = Me Unknown bioactivity; structural focus
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine C₁₀H₉ClFN₃ R₁ = 3-Cl-4-F-benzyl; R₂ = H Potential agrochemical intermediates
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ R₁ = 3,4-diMeO-phenyl; R₂ = Me Safety data available (acute toxicity studies)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ R₁ = pyridin-3-yl; R₂ = Me, cyclopropyl Melting point: 104–107°C; synthesized via Cu-catalyzed coupling
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine C₁₇H₁₁N₇S Hybrid pyrazole-pyrimidine scaffold Investigated for kinase inhibition
Key Observations:
  • Synthetic Complexity : The pyridinyl-substituted analog () requires transition-metal catalysis (e.g., CuBr), whereas the target compound’s synthesis may rely on simpler alkylation steps.
  • Biological Relevance : The pyrazole-pyrimidine hybrid () demonstrates broader medicinal chemistry applications (e.g., kinase targeting), whereas the target compound’s bioactivity remains uncharacterized.

Physicochemical Properties

  • Melting Points: The cyclopropyl-pyridinyl analog () has a higher melting point (104–107°C) than the target compound, likely due to increased crystallinity from the pyridine ring .
  • Lipophilicity :
    • The 3-methoxybenzyl group in the target compound likely confers moderate logP (~2.5–3.0), balancing solubility and membrane permeability.

Biological Activity

N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrazole ring, contributing to its pharmacological properties.

  • Molecular Formula : C13H17N3O
  • Molar Mass : 231.29 g/mol
  • Density : 1.10 g/cm³
  • Boiling Point : 372.4 °C
  • pKa : 8.28

The presence of the methoxy group enhances the compound's lipophilicity, which may influence its absorption and distribution in biological systems .

This compound exhibits biological activity primarily through:

  • Enzyme Modulation : It may inhibit specific enzymes involved in various signaling pathways, which can affect processes such as inflammation and tumor growth.
  • Receptor Interaction : The compound has been studied for its interaction with several biological receptors, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antitumor properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been noted .

Antimicrobial Properties

In vitro studies have demonstrated significant antimicrobial activity of this compound against various pathogens. The minimum inhibitory concentration (MIC) values for related pyrazole derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameMolecular FormulaUnique Features
N-(3-Methoxybenzyl)-1-propyl-1H-pyrazol-4-amineC14H20N3OContains a propyl group instead of methyl
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-4-amineC13H17N3OSubstituted phenyl group
3-Methoxy-N-(2-thienyl)-1-methylpyrazolC11H12N2OSContains a thienyl substituent

These compounds exhibit varying biological activities due to differences in their substituents and structural configurations .

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis Protocols : Efficient synthetic routes have been developed utilizing continuous flow reactors, enhancing yield and purity during production .
  • Biological Evaluations : Various derivatives were tested for their ability to inhibit tumor growth and microbial infections, demonstrating promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. What are the recommended safety protocols for handling N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS) for structurally related pyrazol-4-amine derivatives, researchers should prioritize:
  • Personal Protective Equipment (PPE) : Full-body protective clothing to prevent skin contact, and respiratory protection (e.g., NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher risk) .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Management : Prevent drainage contamination by using closed systems for disposal .
  • Emergency Measures : Immediate decontamination via water rinsing for skin/eye exposure and medical consultation for ingestion .

Q. What synthetic routes are reported for pyrazol-4-amine derivatives, and what are key considerations for reaction optimization?

  • Methodological Answer : Multi-step syntheses often involve:
  • Coupling Reactions : Use of cesium carbonate and copper(I) bromide as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours to achieve aryl-amine coupling, as demonstrated in similar compounds .
  • Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate intermediates. Yield optimization may require adjusting solvent polarity and reaction time .
  • Characterization : Confirm purity via melting point analysis and spectroscopic methods (e.g., 1^1H/13^13C NMR) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR peaks for the methoxyphenyl group (δ 3.8–4.2 ppm) and pyrazole protons (δ 7.2–8.1 ppm) validate substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed [M+H]+^+ at m/z 217.2700) .
  • Melting Point Analysis : Compare experimental values (e.g., 104–107°C) with literature to assess purity .

Advanced Research Questions

Q. How can SHELX software suites enhance crystallographic refinement of pyrazol-4-amine derivatives, particularly with high-resolution data?

  • Methodological Answer :
  • Data Handling : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. For high-resolution data (<1.0 Å), apply restraints to prevent overfitting .
  • Disorder Modeling : Resolve molecular disorder (e.g., flexible methoxyphenyl groups) using PART instructions and occupancy refinement .
  • Validation : Cross-check using WinGX for geometric outliers (e.g., bond lengths deviating >3σ from expected values) .

Q. What strategies resolve discrepancies between theoretical and observed NMR data for pyrazol-4-amine compounds?

  • Methodological Answer :
  • Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d6_6 upfield shifts for aromatic protons) by comparing with simulated spectra (DFT calculations at B3LYP/6-311++G** level) .
  • Tautomerism : Investigate potential keto-enol or amine-imine tautomerism via variable-temperature NMR to identify dynamic equilibria .

Q. How can computational modeling predict reactivity and stability of pyrazol-4-amine derivatives under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 to predict electrophilic sites (e.g., Fukui indices) for substitution reactions .
  • Degradation Pathways : Simulate hydrolysis/oxidation using Spartan’s semi-empirical methods (PM6) to identify labile bonds (e.g., methoxy groups prone to demethylation) .

Q. What methodological approaches are recommended for designing pyrazol-4-amine analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrazole 3-position to enhance metabolic stability, as seen in related triazine derivatives .
  • Bioisosteric Replacement : Replace the methoxyphenyl group with thiophene (e.g., improved solubility in ) while retaining hydrogen-bonding capacity .
  • In Silico Screening : Use AutoDock Vina to dock analogs into target proteins (e.g., kinase binding pockets) and prioritize synthesis based on docking scores .

Q. What are best practices for handling anisotropic displacement parameters in crystallographic analysis using ORTEP?

  • Methodological Answer :
  • Visualization : In ORTEP-III, adjust thermal ellipsoid probability levels (default: 50%) to highlight disordered regions .
  • Refinement Constraints : Apply SIMU/DELU restraints in SHELXL to suppress unrealistic atomic movements .
  • Validation : Cross-reference with PLATON’s ADDSYM to detect missed symmetry elements that may distort displacement parameters .

Data Gaps and Mitigation Strategies

Q. How should researchers address gaps in physicochemical property data (e.g., solubility, LogP) during experimental planning?

  • Methodological Answer :
  • Experimental Measurement : Use shake-flask methods for solubility (aqueous/organic phase partitioning) and HPLC-derived LogP values .
  • Predictive Tools : Employ ChemAxon’s MarvinSuite or ACD/Labs to estimate LogP and pKa_a when empirical data are unavailable .

Q. What stability concerns and storage conditions are critical for pyrazol-4-amine derivatives?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as indicated for analogs with similar aryl-methoxy groups .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .

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